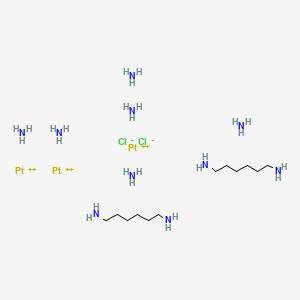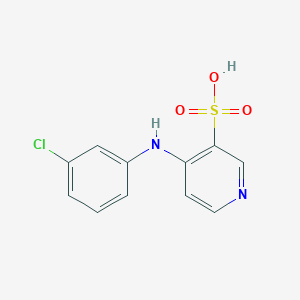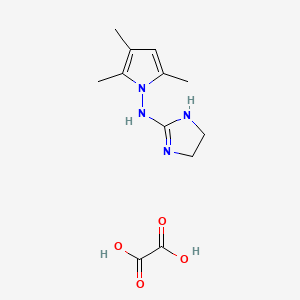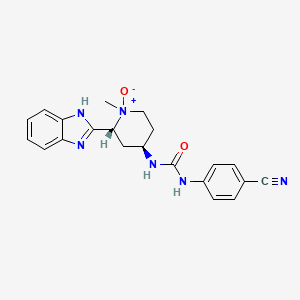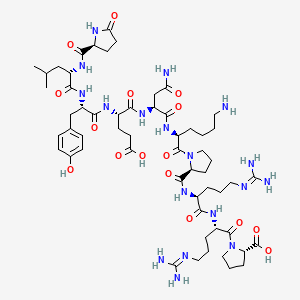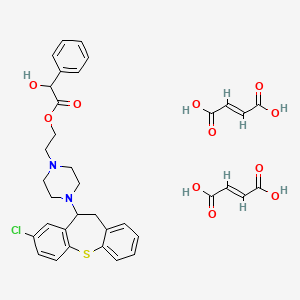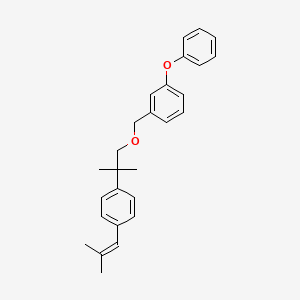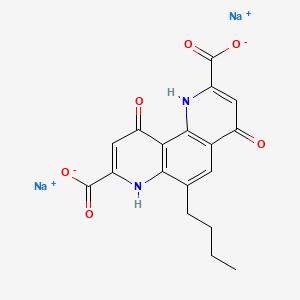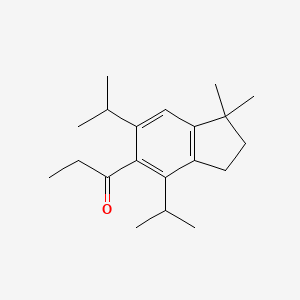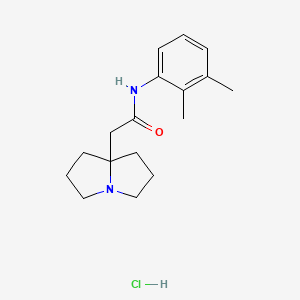
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of pyrrolizine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrrolizine ring through cyclization reactions.
- Introduction of the acetamide group via acylation reactions.
- Substitution reactions to attach the tetrahydro-N-(2,3-dimethylphenyl) group.
- Purification and isolation of the monohydrochloride salt.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route for large-scale production. This includes:
- Use of cost-effective reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example:
- Oxidation may yield oxides or hydroxyl derivatives.
- Reduction may yield amines or alcohols.
- Substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting cellular signaling pathways to exert its effects.
類似化合物との比較
Similar Compounds
1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
Tetrahydro-N-phenylacetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,3-dimethylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
88069-46-9 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-13-6-3-7-15(14(13)2)18-16(20)12-17-8-4-10-19(17)11-5-9-17;/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20);1H |
InChIキー |
GOIHOFZJCPRETN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)CC23CCCN2CCC3)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)
